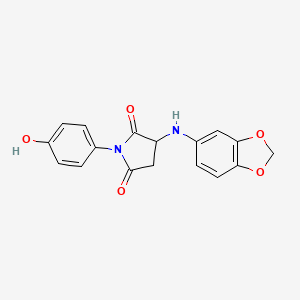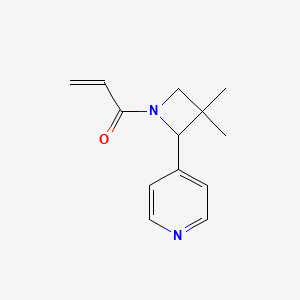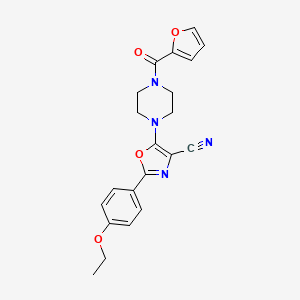
3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine dione, which is a class of compounds known for their diverse biological activities. This particular compound contains a benzodioxol moiety and a hydroxyphenyl group, which may contribute to its chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related pyrrolidine dione derivatives often involves the reaction of different aroyl acetates with N-substituted glycine esters, as seen in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives, which were evaluated as candidate herbicides . Another relevant synthesis approach includes the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which involves a multicomponent reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine dione derivatives can be complex, with the potential for restricted rotation around certain bonds due to conjugation effects, as observed in the dynamic NMR behavior of some pyrrolidone derivatives . The X-ray crystal structure determination of a related compound, (3E,4E)-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylene]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, provides insight into the molecular geometry and conformation of these types of compounds .
Chemical Reactions Analysis
Pyrrolidine dione derivatives can undergo various chemical reactions. For instance, the reaction of 4-(benzoylaminomethyl)pyridine 1-oxides with indan-1,3-dione in the presence of acetic anhydride leads to the formation of indan dione derivatives . The reactivity of the compound "this compound" would likely be influenced by the presence of the benzodioxol and hydroxyphenyl groups, which could participate in electrophilic substitution or other reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine dione derivatives are influenced by their functional groups. For example, the presence of electron-donating substituents on the phenyl ring is essential for herbicidal activity in some pyrrolidine dione derivatives . The inhibitory activity against glycolic acid oxidase observed in 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives suggests that the substitution pattern on the pyrrolidine dione core can significantly affect biological activity . The compound , with its specific substituents, would likely exhibit unique physical and chemical properties that could be explored for potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has developed efficient synthetic routes and studied the chemical properties of compounds structurally related to "3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione." For instance, Alizadeh et al. (2007) described a one-pot synthesis method for highly functionalized compounds that exhibit dynamic NMR behavior due to restricted rotation around the CN bond, showcasing the compound's interesting chemical behavior and potential for further functionalization (Alizadeh, Rezvanian, & Zhu, 2007).
Pharmacological Applications
Derivatives of the core structure have been evaluated for their pharmacological applications, including as inhibitors of specific enzymes. Rooney et al. (1983) studied 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications (Rooney et al., 1983).
Materials Science
In the field of materials science, compounds with similar structures have been synthesized for potential use in electronic devices. Dobrikov et al. (2011) synthesized new low-molecular weight compounds with possible application in electroluminescent layers, highlighting the compound's utility in the development of organic light-emitting devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Herbicidal Activity
Zhu et al. (2005) synthesized derivatives of pyrrolidine-2,4-diones as candidate herbicides, showing that certain electron-donating substituents significantly enhance herbicidal activity. This indicates the compound's potential application in agriculture for weed control (Zhu et al., 2005).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-12-4-2-11(3-5-12)19-16(21)8-13(17(19)22)18-10-1-6-14-15(7-10)24-9-23-14/h1-7,13,18,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTACOWQXDROQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)
![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)
![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)




![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)